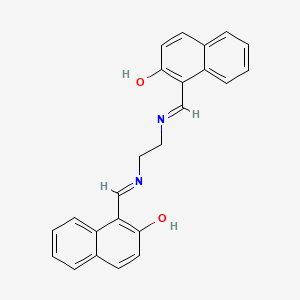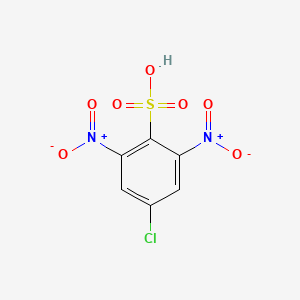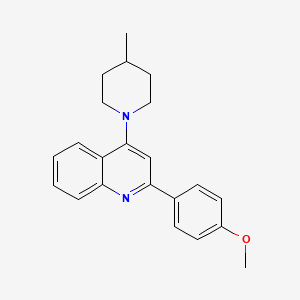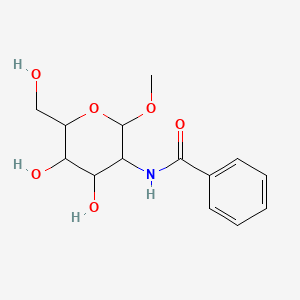![molecular formula C11H20S4 B11958267 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane CAS No. 38380-26-6](/img/structure/B11958267.png)
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane is an organosulfur compound with the molecular formula C11H20S4 It is a member of the dithiane family, characterized by the presence of two sulfur atoms in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane typically involves the reaction of 1,3-propanedithiol with a suitable carbonyl compound in the presence of an acid catalyst. Commonly used catalysts include Lewis acids such as boron trifluoride etherate or Brönsted acids like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms, often using reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Organolithium reagents, Grignard reagents, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols.
Substitution: Various substituted dithianes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis. It can also serve as a precursor for the synthesis of more complex sulfur-containing molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane involves its ability to form stable complexes with various metal ions and organic molecules. The sulfur atoms in the dithiane ring can coordinate with metal centers, making it useful in catalysis and material science. Additionally, the compound can undergo redox reactions, contributing to its versatility in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiane: A simpler analog with a similar structure but lacking the additional ethyl and methyl groups.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms, offering different reactivity and stability.
(1,3-Dithian-2-yl)trimethylsilane: A derivative with a trimethylsilyl group, used in silicon-based chemistry.
Uniqueness
2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane is unique due to its extended carbon chain and additional methyl group, which can influence its reactivity and solubility. These structural features make it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
38380-26-6 |
|---|---|
Molekularformel |
C11H20S4 |
Molekulargewicht |
280.5 g/mol |
IUPAC-Name |
2-[2-(1,3-dithian-2-yl)ethyl]-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C11H20S4/c1-11(14-8-3-9-15-11)5-4-10-12-6-2-7-13-10/h10H,2-9H2,1H3 |
InChI-Schlüssel |
FKSCPQKEKRVWRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(SCCCS1)CCC2SCCCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)





